BenchChemオンラインストアへようこそ!

ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate

Lipophilicity Drug-likeness Regioisomer comparison

Ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate (CAS 865444-77-5, molecular formula C₇H₁₁N₃O₂, MW 169.18 g/mol) is a heterocyclic building block belonging to the N-aminoimidazole ester sub-class. It features a unique 1-amino-4-methyl-5-carboxylate substitution pattern on the imidazole core, distinguishing it from more common 4-amino-1-methyl-5-carboxylate and 5-amino-1-methyl-4-carboxylate regioisomers.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 865444-77-5
Cat. No. B3194779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate
CAS865444-77-5
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CN1N)C
InChIInChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(2)9-4-10(6)8/h4H,3,8H2,1-2H3
InChIKeyLDEXSLCNRBEHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Amino-4-methyl-1H-imidazole-5-carboxylate (CAS 865444-77-5): Procurement-Relevant Chemical Identity and Physicochemical Profile


Ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate (CAS 865444-77-5, molecular formula C₇H₁₁N₃O₂, MW 169.18 g/mol) is a heterocyclic building block belonging to the N-aminoimidazole ester sub-class [1]. It features a unique 1-amino-4-methyl-5-carboxylate substitution pattern on the imidazole core, distinguishing it from more common 4-amino-1-methyl-5-carboxylate and 5-amino-1-methyl-4-carboxylate regioisomers . Computed physicochemical properties include an XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 70.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for accessing kinase inhibitor scaffolds that exploit the N-aminoimidazole motif for hinge-binding interactions [2].

Why Generic Substitution Fails for Ethyl 1-Amino-4-methyl-1H-imidazole-5-carboxylate (865444-77-5)


Regioisomeric imidazole carboxylate esters are not functionally interchangeable in synthetic or biological contexts. The 1-amino-4-methyl-5-carboxylate substitution pattern of this compound places the amino group directly on the imidazole N1 position, generating a distinct hydrogen-bonding and metal-coordination topology compared to the C4-amino or C5-amino regioisomers [1]. This positional difference critically alters the vector of the ester moiety and the electronic distribution of the heterocycle, directly impacting reactivity in cross-coupling reactions, cyclocondensations, and target binding in kinase inhibitor programs [2]. Furthermore, the XLogP3-AA value of 1.3 for this compound is 0.5 log units higher than that of the 4-amino-1-methyl-5-carboxylate and 5-amino-1-methyl-4-carboxylate regioisomers (both 0.8), translating to measurably different solubility and membrane permeability profiles that cannot be replicated by simply swapping isomers [3].

Product-Specific Quantitative Evidence Guide: Ethyl 1-Amino-4-methyl-1H-imidazole-5-carboxylate (865444-77-5)


Lipophilicity Differentiation: XLogP3-AA Comparison Against Regioisomeric Analogs

The target compound exhibits a computed XLogP3-AA of 1.3, which is 0.5 log units higher than the two closest regioisomeric analogs—ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 61982-18-1; XLogP3-AA = 0.8) and ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate (CAS 54147-04-5; XLogP3-AA = 0.8) [1]. This ~1.6-fold increase in predicted logP reflects the distinct electronic and steric environment created by the N1-amino substitution combined with the 4-methyl group, which reduces overall hydrogen-bonding capacity relative to analogs where the amino group resides on the carbon framework. For medicinal chemistry programs, this higher lipophilicity may translate to improved passive membrane permeability and altered pharmacokinetic distribution without requiring additional structural modifications [2].

Lipophilicity Drug-likeness Regioisomer comparison

Unique N1-Amino Substitution Pattern: Structural and Synthetic Advantages Over C-Amino Regioisomers

The 1-amino substitution on the imidazole N1 position is a defining structural feature of this compound that distinguishes it from more widely available 4-amino and 5-amino regioisomers. N-Aminoimidazoles (NAIMs) have been specifically identified as a privileged scaffold for antiretroviral and kinase inhibitor programs due to the unique geometry of the N1-amino group, which positions the hydrogen-bond donor vector differently than C-amino substituents [1]. In a comprehensive study of 60 closely related NAIMs by Lagoja et al., the N-amino substitution pattern was essential for the observed antiretroviral activity spectrum, with molecules sub-classified based on their anti-HIV and anti-SIV activity profiles (postintegration inhibition vs. NNRTI-type RT inhibition) [1]. Commercially, the target compound is supplied at 95%+ (CheMenu) to 98% purity (Leyan), with pricing at €183/100mg (CymitQuimica), reflecting the specialized synthetic route required to install the N1-amino group regiospecifically .

Synthetic accessibility N-Aminoimidazole Kinase inhibitor hinge binder

Kinase Inhibitor Patent Coverage: Imidazole Amine Scaffold Specificity

The N-aminoimidazole ester substructure of the target compound falls within the general Formula (I) and Formula (II) claims of Merck Patent GmbH's US 2014/0343029 A1, which covers novel imidazole amine compounds as modulators of kinase activity for hyperproliferative disease treatment [1]. This patent explicitly encompasses imidazole amine derivatives where the amino group is attached to the imidazole nitrogen, with the ester functionality at the adjacent carbon position—a substitution pattern that matches ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate. In contrast, regioisomeric 4-amino and 5-amino imidazole carboxylates fall into a distinct chemical space with different patent landscapes (e.g., WO patents covering substituted 1-amino-1H-imidazole-5-carboxamides as BTK inhibitors) [2]. The target compound thus occupies a specific and commercially defensible intellectual property niche for kinase inhibitor development.

Kinase inhibition Patent landscape Cancer therapeutics

Physicochemical Property Uniqueness: Hydrogen Bond Donor Count and Rotatable Bond Profile

While the target compound shares the same molecular formula (C₇H₁₁N₃O₂), molecular weight (169.18 g/mol), TPSA (70.1 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and rotatable bond count (3) with its regioisomeric analogs, the spatial arrangement of these pharmacophoric features is unique [1]. The N1-amino group positions the sole hydrogen bond donor at a different angle relative to the ester carbonyl compared to C-amino analogs, altering the intramolecular hydrogen-bonding potential and the presentation of the donor to biological targets [2]. Computed complexity index is 174 for the target compound [1], reflecting the asymmetric substitution pattern that increases synthetic complexity but also reduces the likelihood of undesired regioisomeric byproducts during further derivatization.

Hydrogen bonding Molecular flexibility ADME prediction

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is commercially available from multiple vendors at defined purity grades: 98% from Leyan (catalog number 1825979), 95%+ from CheMenu (catalog number CM597829), and inquiry-based pricing from CymitQuimica (€183/100mg, €287/250mg) . In comparison, the 4-amino regioisomer (CAS 61982-18-1) is available from AKSci at 95% purity, while the 5-amino regioisomer (CAS 54147-04-5) is listed from Capot Chemical . The target compound's availability at 98% purity from Leyan provides a quantifiable advantage for applications requiring high-purity starting material, such as late-stage functionalization in medicinal chemistry or analytical standard preparation .

Commercial sourcing Purity comparison Procurement decision

Molecular Complexity as a Surrogate for Synthetic Selectivity Advantage

The computed molecular complexity score for the target compound is 174, derived from the asymmetric 1-amino-4-methyl-5-carboxylate substitution pattern [1]. This elevated complexity relative to symmetric or less-substituted imidazole esters reflects the differentiated reactivity of the three distinct substituents (N1-amino, C4-methyl, C5-ethyl ester), which provides synthetic chemists with orthogonal functional handles for sequential derivatization. In contrast, the 4-amino regioisomer (CAS 61982-18-1) possesses the same atom composition but with the amino group on C4 and the methyl group on N1, altering the nucleophilic and electrophilic character of each position [2]. The target compound's unique arrangement enables chemoselective reactions at the amino group (e.g., acylation, sulfonylation) without competing reactivity at the ester, a differentiation that is critical for library synthesis in drug discovery [3].

Synthetic complexity Regioselectivity Building block quality

Best Research and Industrial Application Scenarios for Ethyl 1-Amino-4-methyl-1H-imidazole-5-carboxylate (865444-77-5)


Kinase Inhibitor Lead Generation Using the N-Aminoimidazole Hinge-Binder Motif

The N1-amino substitution pattern of this compound makes it an optimal starting material for constructing kinase inhibitors that require a hydrogen-bond donor at the imidazole N1 position for ATP-binding site hinge interactions. The Merck patent family (US 2014/0343029 A1) explicitly covers imidazole amine compounds with this substitution arrangement for cancer treatment [1]. Medicinal chemistry teams can leverage the 98% purity grade available from Leyan for direct use in parallel library synthesis, with the ethyl ester serving as a convenient handle for amidation or hydrolysis to the carboxylic acid for further diversification. The XLogP3-AA of 1.3 positions derived compounds in a favorable lipophilicity range for CNS drug discovery programs compared to the more polar regioisomeric analogs (XLogP3-AA = 0.8).

Antiviral Agent Development via N-Aminoimidazole (NAIM) Scaffold Optimization

Building on the foundational work by Lagoja et al. (J. Med. Chem. 2003), which demonstrated that N-aminoimidazoles possess a unique spectrum of antiretroviral activity, this compound can serve as a key intermediate for synthesizing novel NAIM derivatives [2]. The study identified that specific substitution patterns on the N-aminoimidazole core determine whether compounds act at a postintegration step or as NNRTI-type reverse transcriptase inhibitors. The target compound's 4-methyl-5-carboxylate substitution provides a differentiated starting point for exploring structure-activity relationships (SAR) around this pharmacophore, with the ester group enabling facile conversion to amides, acids, or other bioisosteres.

Chemical Biology Probe Synthesis Requiring Defined Regioisomeric Purity

For chemical biology applications where the geometric presentation of hydrogen-bond donors is critical for target engagement, the regioisomeric identity of the amino group (N1 vs. C4 vs. C5) is non-negotiable. The target compound, with its N1-amino-4-methyl-5-carboxylate arrangement, provides a unique vector orientation for the hydrogen-bond donor relative to the ester that cannot be replicated by swapping to the 4-amino or 5-amino regioisomers [3]. Procurement of this specific regioisomer at 98% purity ensures that subsequent bioconjugation or probe molecule synthesis proceeds without contamination from isomeric impurities that could confound biological assay interpretation.

Multi-Step Synthesis Requiring Orthogonal Functional Group Reactivity

The three distinct substituents (N1-NH₂, C4-CH₃, C5-COOEt) provide orthogonal reactivity handles for sequential synthetic elaboration [4]. The N1-amino group can be selectively acylated, sulfonylated, or converted to a diazonium salt without affecting the ester. The C4-methyl group serves as an inert blocking position that prevents unwanted substitution, while the C5-ethyl ester can be hydrolyzed under basic conditions or reduced to the alcohol. This orthogonality is not available in the 4-amino regioisomer, where the amino and methyl groups are transposed, altering the relative reactivity order and potentially complicating synthetic planning. The computed complexity score of 174 quantitatively reflects this differentiated substitution architecture.

Quote Request

Request a Quote for ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.